molecular formula C18H18O3 B6355242 (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 214264-37-6

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B6355242
CAS No.: 214264-37-6
M. Wt: 282.3 g/mol
InChI Key: ZVQUFTOWZNZTAA-CSKARUKUSA-N
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Key structural features include:

  • Substituents: Two methoxy groups at the 3,4-positions on ring A and a methyl group at the 2-position on ring B.
  • Stereochemistry: The (2E) configuration ensures planarity of the α,β-unsaturated system, critical for electronic conjugation and biological activity.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-6-4-5-7-14(13)8-10-16(19)15-9-11-17(20-2)18(12-15)21-3/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQUFTOWZNZTAA-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The mechanism proceeds through three stages:

  • Enolate Formation : Deprotonation of 3,4-dimethoxyacetophenone by a strong base (e.g., NaOH or KOH) generates an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-methylbenzaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : Acidic workup eliminates water, yielding the α,β-unsaturated ketone. The E-configuration is favored due to conjugation stabilization.

Optimization of Reaction Conditions

Critical parameters affecting yield and efficiency include:

Table 1: Comparative Reaction Conditions for Claisen-Schmidt Synthesis

ParameterCondition 1Condition 2Condition 3
Base NaOH (40%)KOH (40%)KOH (30%)
Solvent EthanolMethanolEthanol/Water
Temperature Reflux (78°C)Room TemperatureReflux (78°C)
Time 24 hours32 hours18 hours
Yield 68%75%62%
  • Base Selection : KOH in methanol (Condition 2) achieves higher yields (75%) compared to NaOH in ethanol (68%), likely due to enhanced enolate stability.

  • Solvent Effects : Methanol improves solubility of intermediates, reducing side reactions.

  • Reaction Duration : Prolonged stirring (32 hours) at room temperature maximizes product formation without decomposition.

Alternative Synthetic Approaches

Wittig Reaction

The Wittig reaction offers an alternative route using triphenylphosphine ylides and aldehydes. For example, reacting (3,4-dimethoxyphenyl)methyltriphenylphosphonium ylide with 2-methylbenzaldehyde in aqueous medium produces the target chalcone. While this method avoids strong bases, it generates triphenylphosphine oxide as a byproduct, complicating purification.

Table 2: Wittig vs. Claisen-Schmidt Synthesis

MetricClaisen-SchmidtWittig
Yield 68–75%55–60%
Byproducts MinimalPh₃P=O
Purification RecrystallizationColumn Chromatography
Scalability HighModerate

Purification and Characterization

Isolation Techniques

  • Acidification : Post-reaction, the mixture is acidified with HCl (2N) to precipitate the chalcone, followed by filtration.

  • Recrystallization : Methanol or ethanol recrystallization yields pure product (mp: 145–146°C).

Spectroscopic Characterization

  • FTIR : A strong carbonyl stretch at 1647 cm⁻¹ confirms the α,β-unsaturated ketone.

  • ¹H NMR : Distinct signals include δ 7.8 ppm (Hα, d, J=15.6 Hz) and δ 7.2 ppm (Hβ, d, J=15.6 Hz), characteristic of the trans-configuration.

  • X-ray Diffraction : Monoclinic crystal structure (space group C2/c) with a dihedral angle of 66.3° between aromatic rings .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspases and modulation of the cell cycle .

Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. It has been evaluated for its efficacy against bacteria and fungi, showing promising results that suggest it could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of chalcones. This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Material Science

Organic Electronics
Chalcones are being explored for their applications in organic electronics due to their unique electronic properties. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune their electronic properties through structural modifications allows for the optimization of device performance .

Photochemical Applications
The photochemical properties of this compound enable its use in photoinitiators for polymerization processes. Its ability to absorb UV light and generate reactive species makes it suitable for applications in coatings and adhesives .

Chemical Probes in Biological Studies

Fluorescent Probes
Chalcones can be modified to act as fluorescent probes in biological systems. Their ability to bind selectively to certain biomolecules allows researchers to visualize cellular processes and interactions in real time .

Enzyme Inhibition Studies
this compound has been investigated for its potential as an enzyme inhibitor. It can be used to study enzyme kinetics and mechanisms, providing insights into metabolic pathways and disease mechanisms .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer, Antimicrobial, Anti-inflammatory
Material ScienceOrganic electronics (OLEDs, OPVs), Photoinitiators
Biological StudiesFluorescent probes, Enzyme inhibition studies

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system is crucial for its biological activity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Bond Lengths and Angles

The enone moiety (C=C–C=O) in chalcones typically exhibits bond lengths of ~1.32 Å (C=C) and ~1.23 Å (C=O), consistent across derivatives like:

  • (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: C7–C8 = 1.326 Å, C8–O1 = 1.237 Å .
  • (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one: Comparable bond lengths, with minimal deviations (<0.02 Å) due to halogen substituents .

Table 1: Key Geometric Parameters

Compound C=C (Å) C=O (Å) Dihedral Angle (°)
Target Compound (Inferred) ~1.32 ~1.23 ~20–50*
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 1.326 1.237 19.34
(E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one 1.329 1.241 48.13

*Dihedral angles vary based on substituent electronic and steric effects.

Dihedral Angles Between Aromatic Rings

The twist between rings A and B influences conjugation and crystal packing:

  • Electron-donating groups (e.g., methoxy, hydroxyl): Smaller dihedral angles (e.g., 19.34° in 3,4-dimethoxy-4′-hydroxy derivative ).
  • Electron-withdrawing/halogen groups : Larger angles (e.g., 48.13° in 3,4-dimethyl-4′-bromo derivative ).

Substituent Effects on Reactivity and Bioactivity

Antioxidant Activity

Methoxy and hydroxyl groups enhance radical scavenging:

  • (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one: IC₅₀ = 12.5 μM in DPPH assay due to catechol structure .
  • (2E)-1-(3,4-dimethoxyphenyl)-3-(quinolin-6-yl)prop-2-en-1-one: Moderate activity (IC₅₀ = 25 μM) attributed to methoxy-mediated electron donation .
Anti-inflammatory and Anticancer Activity
  • (E)-3-(4-chlorophenyl)-1-(1,3-benzodioxol-5-yl)prop-2-en-1-one: Inhibits NF-κB at 10 μM via halogen-induced electrophilicity .
  • (E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Blocks ERK/JNK signaling in arthritis models (ED₅₀ = 3.13 μM) .
Claisen-Schmidt Condensation
  • Standard Conditions: Ethanol/KOH for (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (yield: 65–75%) .
  • Microwave-Assisted Synthesis : Reduces reaction time for (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one from hours to minutes .

Table 2: Yield and Conditions for Selected Chalcones

Compound Method Yield (%) Reference
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Ethanol/KOH 75
(2E)-1-[4-(3-substitutedimino-1,2,4-dithiazolo)aminophenyl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one Oxidative cyclization (Br₂/CHCl₃) 58

Biological Activity

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.

  • Molecular Formula : C18H18O3
  • Molecular Weight : 282.33 g/mol
  • CAS Number : 214264-38-7
  • Structure : The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Key Findings :

  • Cell Cycle Arrest : Studies show that this compound can induce cell cycle arrest in the G2/M phase in different cancer cell lines, including HeLa and K562 cells. This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), leading to inhibited cell proliferation .
  • Apoptosis Induction : The compound enhances the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic Bcl-2 proteins. This shift promotes apoptosis in cancer cells, which has been validated through caspase activation assays .

Antimicrobial Activity

The antimicrobial potential of chalcones is well-documented, with several studies highlighting their effectiveness against various bacterial strains.

Case Study :
In a study evaluating the antibacterial activity of different chalcone derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes.

Mechanism of Action :
The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

Comparative Analysis with Other Chalcones

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
(E)-3-(4-Methoxyphenyl)-1-(3′,4′-dimethoxyphenyl)prop-2-en-1-oneModerateHighModerate
(E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneHighLowHigh

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 2-methylbenzaldehyde under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting temperature (60–80°C), molar ratios (1:1.2 ketone:aldehyde), and reaction time (6–12 hours). Monitoring via TLC and purification by column chromatography (silica gel, hexane:ethyl acetate gradient) improves yield (typically 65–75%) .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature70°CMaximizes enolate formation
SolventEthanol/Water (3:1)Enhances solubility and reaction rate
Catalyst10% NaOHBalances base strength and side reactions

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H NMR confirms the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans-vinylic protons). Aromatic protons from 3,4-dimethoxyphenyl (δ 6.8–7.3 ppm) and 2-methylphenyl (δ 7.2–7.5 ppm) are resolved .
  • IR : Strong carbonyl stretch (C=O) at ~1650 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., m/z 298.3 for C₁₈H₁₈O₃) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assay (MIC determination against S. aureus and E. coli) .
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Dose-Response Design :
Concentration (µM)Cell Viability (%)
1085 ± 3
5060 ± 5
10030 ± 4

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this chalcone derivative?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • HOMO-LUMO Gap : Predicts charge transfer interactions (e.g., ΔE = 3.2 eV suggests moderate reactivity) .
  • Electrostatic Potential Maps : Visualize electron-rich (methoxy groups) and electron-deficient (carbonyl) regions for nucleophilic/electrophilic attack .
    • Validation : Compare computed IR spectra with experimental data to confirm functional group assignments .

Q. What strategies resolve discrepancies between crystallographic data and computational models of molecular geometry?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction provides experimental bond lengths (e.g., C=O at 1.22 Å) and dihedral angles .
  • DFT Optimization : Adjust basis sets (e.g., cc-pVTZ) to minimize energy. Discrepancies <0.05 Å in bond lengths are acceptable .
    • Case Study : For a related chalcone, computational torsion angles (C1-C2-C3-C4 = 175°) matched crystallographic data within 2° .

Q. How do substituent variations (e.g., methoxy vs. ethoxy) influence the reactivity and biological activity of analogous chalcones?

  • Methodology :

  • Comparative Synthesis : Replace 3,4-dimethoxyphenyl with 3,4-diethoxyphenyl; monitor reaction kinetics (slower due to steric hindrance) .
  • SAR Analysis :
SubstituentLogPIC₅₀ (µM)
3,4-Dimethoxy2.845 ± 3
4-Ethoxy-3-methoxy3.162 ± 5
  • Mechanistic Insight : Methoxy groups enhance electron donation, increasing electrophilicity of the carbonyl group and interaction with biological targets .

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